molecular formula C18H18N2OS B2420635 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide CAS No. 687571-21-7

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide

Cat. No.: B2420635
CAS No.: 687571-21-7
M. Wt: 310.42
InChI Key: DGTAVFMTQMIJEM-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide is a compound that features an indole moiety linked to a benzamide structure through a thioether linkage. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-((1H-indol-3-yl)thio)ethylamine. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually involve stirring the reactants in a suitable solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thioether linkage may also play a role in its bioactivity by affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides

Uniqueness

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide is unique due to its specific combination of an indole moiety with a benzamide structure through a thioether linkage. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-13-6-2-3-7-14(13)18(21)19-10-11-22-17-12-20-16-9-5-4-8-15(16)17/h2-9,12,20H,10-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTAVFMTQMIJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCSC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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